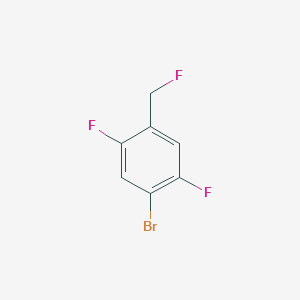

1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene is not available in the sources .Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the sources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, molecular formula, molecular weight, and more. Unfortunately, the specific physical and chemical properties for this compound are not available in the sources .Applications De Recherche Scientifique

Organometallic Synthesis

1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene is a versatile starting material in organometallic chemistry. It can undergo selective preparation and enable a range of synthetically useful reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates, showcasing its utility in creating complex organometallic compounds for various applications (Porwisiak & Schlosser, 1996).

Radiosynthesis

This compound serves as a precursor in the radiosynthesis of fluoromethyl-benzene derivatives. Its bromo analogue has been utilized to prepare 1-[18F]fluoromethyl-4-methyl-benzene, highlighting its potential in developing new bifunctional labelling agents for imaging and diagnostic purposes (Namolingam et al., 2001).

Coordination Chemistry

In coordination chemistry, 1,3-bis(bromomethyl)-2-fluorobenzene, a closely related compound, has been used to synthesize novel fluorocryptands and their metal ion complexes. These compounds are significant for studying the interactions between fluorocarbons and metal ions, offering insights into the design of new materials with specific electronic and structural properties (Plenio et al., 1997).

Material Science

The chemical serves as a monomer in the synthesis of new fluorine-containing polyethers, contributing to the development of materials with low dielectric properties, high hydrophobicity, and thermal stability. These materials are crucial for applications in electronics and as coatings to protect against moisture and chemical exposure (Fitch et al., 2003).

Solid-State Chemistry

The interchangeability of halogen and ethynyl substituents in bromo- and fluoro-substituted ethynylbenzenes has been studied through X-ray diffraction. Such research aids in understanding the molecular packing and interaction patterns in solid-state structures, which is vital for designing materials with desired physical and chemical properties (Robinson et al., 1998).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-2,5-difluoro-4-(fluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-5-2-6(10)4(3-9)1-7(5)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWZGYMGKBZOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2841997.png)

![N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2841998.png)

![Ethyl 3-{[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]methoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2842002.png)

![N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2842003.png)

![Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2842010.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2842011.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2842012.png)

![(E)-2-amino-3-{[(E)-(2-nitrophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2842014.png)